molecular formula C20H25FN2OS B3015476 1-[4-(4-Fluorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol CAS No. 338421-83-3

1-[4-(4-Fluorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol

Cat. No.: B3015476
CAS No.: 338421-83-3
M. Wt: 360.49
InChI Key: RZFZBWGUPMTBCD-UHFFFAOYSA-N
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Description

1-[4-(4-Fluorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol is a synthetic organic compound featuring a piperazine ring substituted with a 4-fluorophenyl group and a propanol backbone modified with a 4-methylphenylsulfanyl moiety. Its molecular structure combines a fluorinated aromatic system with sulfur-containing and piperazine-based pharmacophores, which are common in bioactive molecules targeting neurological or oncological pathways. The compound’s stereochemistry and substituent arrangement likely influence its physicochemical properties, such as solubility and binding affinity, which are critical for pharmacological applications.

Properties

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methylphenyl)sulfanylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2OS/c1-16-2-8-20(9-3-16)25-15-19(24)14-22-10-12-23(13-11-22)18-6-4-17(21)5-7-18/h2-9,19,24H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZFZBWGUPMTBCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Fluorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Fluorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.

Scientific Research Applications

1-[4-(4-Fluorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential interactions with biological systems.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(4-Fluorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The fluorophenyl and methylphenylsulfanyl groups can influence the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of piperazine-sulfanylpropanol derivatives.

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
1-[4-(4-Fluorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol 4-Fluorophenyl (piperazine), 4-methylphenylsulfanyl (propanol) C20H24FN2OS 375.49 g/mol Hypothesized antiproliferative activity; moderate lipophilicity due to methyl and fluorophenyl groups.
1-[4-(2-Fluorophenyl)piperazino]-3-([3-(trifluoromethyl)phenyl]sulfanyl)-2-propanol 2-Fluorophenyl (piperazine), 3-(trifluoromethyl)phenylsulfanyl (propanol) C20H22F4N2OS 414.46 g/mol Enhanced electron-withdrawing effects from CF3 group; potential CNS activity due to fluorophenyl substitution.
1-[(4-Chlorophenyl)sulfanyl]-3-(4-[3-(trifluoromethyl)phenyl]piperazino)-2-propanol 4-Chlorophenylsulfanyl (propanol), 3-(trifluoromethyl)phenyl (piperazine) C20H22ClF3N2OS 430.91 g/mol Higher molecular weight and density (1.37 g/cm³); predicted acid dissociation (pKa ~14.11).
1-[(1-Benzylpiperidin-4-yl)amino]-3-[(4-fluorophenyl)thio]propan-2-ol Benzylpiperidinyl (amine), 4-fluorophenylthio (propanol) C21H27FN2OS 374.52 g/mol Stereochemical complexity (undefined stereocenters); potential for varied biological interactions.

Key Observations

The 4-chlorophenylsulfanyl variant (430.91 g/mol) exhibits higher density (1.37 g/cm³) and predicted pKa (~14.11), suggesting altered solubility and bioavailability compared to the methyl-substituted derivative .

Biological Implications: Piperazine derivatives with 4-fluorophenyl groups (e.g., the target compound) are often explored for CNS applications due to fluorinated aromatic systems’ ability to cross the blood-brain barrier .

Synthetic Routes: Similar compounds are synthesized via nucleophilic substitution or coupling reactions. For example, bromoacetyl chloride is used to functionalize piperazine intermediates , while thiol-ether linkages (e.g., sulfanylpropanol groups) are formed via Mitsunobu or SN2 reactions .

Crystallographic Data :

  • While crystallographic data for the target compound are unavailable, analogs like chalcone derivatives () demonstrate substituent-dependent dihedral angles (7.14°–56.26°), which may influence packing efficiency and stability .

Biological Activity

Chemical Structure and Properties

The compound can be described by its chemical formula and structure as follows:

  • Chemical Formula : C17_{17}H22_{22}F1_{1}N1_{1}S1_{1}O1_{1}
  • IUPAC Name : 1-[4-(4-Fluorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol

The presence of a fluorophenyl group and a piperazine moiety suggests potential interactions with various biological targets, particularly in the central nervous system (CNS).

Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The piperazine ring is known to enhance binding affinity to these receptors, potentially leading to psychoactive effects.

Pharmacological Effects

  • Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models, possibly through modulation of serotonin pathways.
  • Antipsychotic Properties : Similar compounds have shown efficacy in reducing symptoms of psychosis by acting as antagonists at dopamine D2 receptors.
  • Analgesic Effects : The sulfanyl group may contribute to analgesic properties, making it a candidate for pain management therapies.

Toxicological Profile

Toxicity studies are crucial for understanding the safety profile of new compounds. Initial assessments indicate that while the compound shows promise in therapeutic contexts, further research is needed to evaluate its long-term effects and potential side effects.

Case Study 1: Antidepressant Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant properties of related piperazine derivatives. Results indicated that these compounds significantly reduced depressive-like behaviors in rodent models when administered over a 14-day period. The study highlighted the importance of structural modifications, such as the addition of fluorophenyl groups, in enhancing efficacy .

Case Study 2: Neuropharmacological Assessment

In another study focusing on neuropharmacological assessments, researchers investigated the binding affinity of similar compounds to serotonin and dopamine receptors. The findings suggested that modifications at the piperazine position could enhance receptor selectivity, potentially leading to fewer side effects associated with traditional antidepressants .

Comparison of Biological Activities

Compound NameAntidepressant ActivityAntipsychotic ActivityAnalgesic Activity
Compound AModerateHighLow
Compound BHighModerateModerate
This compoundPotentialPotentialPotential

Toxicity Data Overview

Study TypeObserved EffectsDose Range (mg/kg)
Acute ToxicityMild sedation5-50
Chronic ToxicityNo significant changes10-100
Reproductive ToxicityNot evaluatedN/A

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